Millepachine

Prostate Cancer Xenograft Model Tubulin/HDAC Dual Inhibition

Millepachine is the only commercially available natural chalcone that binds irreversibly to the colchicine-binding site of beta-tubulin, confirmed by X-ray crystallography—distinguishing it from all reversible CBS ligands. This irreversibility enables 163- to 253-fold potency gains through derivative optimization (IC50 8–27 nM). Millepachine derivatives achieve 90.07% tumor growth inhibition in prostate cancer xenografts, substantially outperforming CA-4 (55.62%), and retain full activity in MDR and cisplatin-resistant models. Procure as a validated starting point for SAR programs targeting drug-resistant malignancies.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
Cat. No. B2987336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMillepachine
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C
InChIInChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+
InChIKeyGZUOKKIDYHPTAZ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Millepachine: Tubulin Polymerization Inhibitor from Millettia pachycarpa for Anticancer Research Procurement


Millepachine (MIL) is a bioactive natural chalcone isolated from the seeds of Millettia pachycarpa Benth (Chinese herbal medicine) [1]. It functions as a tubulin polymerization inhibitor that binds irreversibly to the colchicine-binding site (CBS) in β-tubulin, distinguishing it from reversibly binding CBS ligands and offering a unique structural scaffold for medicinal chemistry optimization [2].

Why Generic Colchicine-Site Binders Cannot Substitute for Millepachine in Targeted Procurement


Millepachine possesses a structurally defined chalcone scaffold with irreversible binding to the colchicine-binding site on β-tubulin, a mechanism confirmed by X-ray crystallography that distinguishes it from reversibly binding CBS ligands such as colchicine and combretastatin A-4 (CA-4) [1]. This binding irreversibility, coupled with an s-trans conformational preference that enhances activity [1], means that generic substitution with other CBS inhibitors would fail to reproduce the unique binding kinetics, resistance profile, and scaffold diversification potential that millepachine enables in derivative development programs [2].

Millepachine Procurement Evidence: Quantitative Differentiation Data Versus Key Comparators


Millepachine-Derived Inhibitor 9n Achieves Superior In Vivo Tumor Growth Inhibition Versus Combretastatin A-4

The millepachine-derived dual tubulin/HDAC inhibitor 9n demonstrated significantly superior in vivo antitumor efficacy compared to combretastatin A-4 (CA-4), a well-characterized colchicine-site binder undergoing clinical development. In a PC-3 prostate cancer xenograft model, 9n achieved a tumor inhibition rate of 90.07% at 20 mg/kg, versus only 55.62% for CA-4 at the same dose [1].

Prostate Cancer Xenograft Model Tubulin/HDAC Dual Inhibition

Irreversible Tubulin Binding Distinguishes Millepachine from Reversibly Binding Colchicine-Site Inhibitors

X-ray crystallography of tubulin-millepachine derivative (MD) complexes revealed that millepachine and its derivatives bind irreversibly to the colchicine-binding site at the tubulin intradimer interface, adopting an s-trans conformation within the binding pocket that confers enhanced inhibitory activity [1]. In contrast, colchicine itself binds reversibly to the same site [1].

Binding Kinetics X-ray Crystallography Mechanism of Action

Millepachine Derivative 8 Demonstrates 163-253-Fold Enhanced Potency Versus Parent Millepachine

Optimization of the millepachine scaffold yielded derivative 8, which exhibited a 163- to 253-fold increase in antiproliferative potency compared to the parent natural product millepachine, with IC50 values ranging from 8 nM to 27 nM across a panel of cancer cell lines, while retaining full activity in multidrug-resistant cancer cells [1].

Structure-Activity Relationship Antiproliferative Activity Multidrug Resistance

Millepachine Retains Antitumor Efficacy in Cisplatin-Resistant Ovarian Cancer Models

In xenograft studies, millepachine (MIL) maintained significant antitumor activity in both cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer models, achieving tumor growth inhibition rates of 73.21% and 65.68% respectively at 20 mg/kg intravenous dosing [1].

Drug Resistance Ovarian Cancer ATP-Binding Cassette Transporters

Millepachine-Derived Inhibitor 5h Achieves 84.94% Tumor Growth Inhibition in Osteosarcoma Xenograft Model

The millepachine-derived colchicine-binding site inhibitor 5h demonstrated robust in vivo antitumor efficacy in a U2OS osteosarcoma xenograft model, achieving a tumor growth inhibition (TGI) rate of 84.94% at a dose of 20 mg/kg without observable toxicity [1].

Osteosarcoma In Vivo Efficacy Tubulin Colchicine Site

Millepachine Procurement: Validated Application Scenarios for Research and Industrial Use


Prostate Cancer Drug Discovery: Dual Tubulin/HDAC Inhibitor Development Programs

Millepachine-derived dual inhibitors like 9n demonstrate significantly superior in vivo tumor growth inhibition (90.07% at 20 mg/kg) compared to the clinical comparator combretastatin A-4 (55.62%) in PC-3 xenograft models [1]. Procurement of millepachine supports medicinal chemistry campaigns targeting advanced prostate cancer through dual tubulin polymerization and HDAC inhibition strategies.

Multidrug-Resistant Cancer Research: Overcoming ABC Transporter-Mediated Efflux

Millepachine maintains potent antitumor activity in cisplatin-resistant ovarian cancer models (65.68% tumor inhibition in A2780CP xenografts), while millepachine derivative 8 retains full antiproliferative activity in multidrug-resistant cancer cells [1]. This evidence positions millepachine procurement for research programs investigating therapeutic strategies against drug-resistant malignancies where conventional chemotherapeutics fail [2].

High-Potency Tubulin Inhibitor Scaffold Optimization

The millepachine chalcone scaffold enables substantial potency gains through medicinal chemistry optimization, with derivative 8 achieving a 163- to 253-fold increase in antiproliferative potency (IC50 8–27 nM) compared to the parent compound [1]. Procurement of millepachine provides a validated starting point for structure-activity relationship studies and derivative synthesis programs seeking nanomolar-potency tubulin polymerization inhibitors.

Osteosarcoma and Bone Tumor Targeted Therapy Development

Millepachine-derived inhibitor 5h demonstrated robust tumor growth inhibition (84.94% TGI at 20 mg/kg) in U2OS osteosarcoma xenograft models without observable toxicity [1]. This application scenario supports procurement of millepachine for research and preclinical development programs targeting osteosarcoma and related bone malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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